molecular formula C10H14O2 B3058885 2-Methyl-3-phenoxypropan-1-ol CAS No. 92403-94-6

2-Methyl-3-phenoxypropan-1-ol

Cat. No.: B3058885
CAS No.: 92403-94-6
M. Wt: 166.22 g/mol
InChI Key: HOYHKDKMKABFBG-UHFFFAOYSA-N
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Description

2-Methyl-3-phenoxypropan-1-ol is a chiral alcohol derivative characterized by a phenoxy group attached to a three-carbon chain with a methyl substituent at the second carbon. Its enantiopure form, (R)-2-Methyl-3-phenoxypropan-1-ol (CAS: Not explicitly provided in evidence), has been synthesized via nucleophilic substitution between phenol and (R)-3-bromo-2-methylpropan-1-ol in DMF, yielding high enantiopurity suitable for biomedical research . This compound has shown relevance in cystic fibrosis transmembrane conductance regulator (CFTR) studies as a precursor for potentiators or inhibitors, though its direct pharmacological activity remains under investigation .

Properties

IUPAC Name

2-methyl-3-phenoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYHKDKMKABFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593273
Record name 2-Methyl-3-phenoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92403-94-6
Record name 2-Methyl-3-phenoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenoxypropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-phenylpropanal with phenol in the presence of a suitable catalyst. This reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2-Methyl-3-phenoxypropan-1-ol often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenoxypropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism by which 2-Methyl-3-phenoxypropan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The compound’s structure allows it to fit into active sites of enzymes, influencing their catalytic activity and substrate specificity .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Methyl-3-phenoxypropan-1-ol and Analogues

Compound Name CAS No. Molecular Features Primary Applications Safety/Regulatory Notes
2-Methyl-3-phenoxypropan-1-ol N/A Phenoxy, methyl, propanol backbone CFTR research, enantioselective synthesis Limited toxicity data available
1-Chloro-2-methyl-2-propanol 558-42-9 Chloro, methyl, propanol backbone Industrial intermediate Causes skin/eye irritation; requires strict first-aid protocols
2,2-Dimethyl-3-(3-tolyl)propan-1-ol N/A Tolyl, dimethyl, propanol backbone Fragrance ingredient IFRA-regulated use limits (e.g., 0.6–12% in cosmetics)
(RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol 62572-93-4 Hydroxymethyl-phenoxy, isopropylamino Pharmaceutical impurity standard No safety risks reported in EP monographs
2-Methyl-1,1,3,3-tetraphenylpropan-2-ol N/A Tetraphenyl, methyl, propanol backbone Crystallography studies No hazards reported; stable solid-state structure

Physical and Chemical Properties

  • Polarity: 2-Methyl-3-phenoxypropan-1-ol’s phenoxy group increases hydrophobicity compared to the more polar 1-Chloro-2-methyl-2-propanol.
  • Stability: The tetraphenyl derivative (CAS: N/A) exhibits exceptional crystallinity due to steric bulk, whereas 2-Methyl-3-phenoxypropan-1-ol remains liquid at room temperature .

Biological Activity

2-Methyl-3-phenoxypropan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, which include a phenoxy group and a methyl group on the propanol backbone. This combination may impart distinct biological activities, making it valuable for various applications, particularly in pharmacology and biochemistry.

The molecular formula of 2-Methyl-3-phenoxypropan-1-ol is C10H14OC_{10}H_{14}O. Its structure allows it to interact with specific molecular targets, influencing enzyme activity and receptor interactions. The phenoxy group plays a crucial role in modulating biological effects through its interactions with enzymes and receptors.

The biological activity of 2-Methyl-3-phenoxypropan-1-ol is attributed to its ability to bind to various biological targets. The compound's structure enables it to fit into active sites of enzymes, potentially influencing their catalytic activity and substrate specificity. This interaction could lead to various physiological effects, including anti-inflammatory and antimicrobial activities.

Biological Activities

Research has indicated several potential biological activities associated with 2-Methyl-3-phenoxypropan-1-ol:

1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the phenoxy group often correlates with enhanced activity against bacterial strains, although specific data for 2-Methyl-3-phenoxypropan-1-ol is limited.

2. Insecticidal Properties
The compound's structural characteristics suggest potential insecticidal activity. Similar compounds have been evaluated for their effectiveness against Aedes aegypti, a vector for several viral diseases. The exploration of new insecticides is critical due to the rising resistance to current chemical agents .

3. Cytotoxicity Studies
Preliminary studies indicate that certain derivatives of phenoxypropanols do not exhibit significant cytotoxicity towards human cells at higher concentrations, suggesting a favorable safety profile for potential therapeutic use .

Case Studies

A recent study evaluated the larvicidal activity of related compounds against Aedes aegypti. Although specific data for 2-Methyl-3-phenoxypropan-1-ol was not provided, the findings highlight the importance of structural features in determining biological efficacy:

CompoundLC50 (μM)LC90 (μM)Toxicity
Temephos<10.94Not reportedLow
Compound 4 (related)28.9 ± 5.6162.7 ± 26.2No cytotoxicity up to 5200 μM

This table illustrates the comparative effectiveness and safety of related compounds, emphasizing the need for further research on 2-Methyl-3-phenoxypropan-1-ol.

Research Findings

Recent investigations into similar compounds have provided insights into their biological activities:

  • Antioxidant Activity : Some studies have reported antioxidant properties associated with phenolic compounds, suggesting that 2-Methyl-3-phenoxypropan-1-ol may also exhibit such effects.
  • Enzyme Inhibition : Molecular docking studies indicate potential interactions with proteins involved in cellular signaling pathways, hinting at possible roles in modulating various biological functions through receptor binding or enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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